Cas no 2229455-97-2 (1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine)

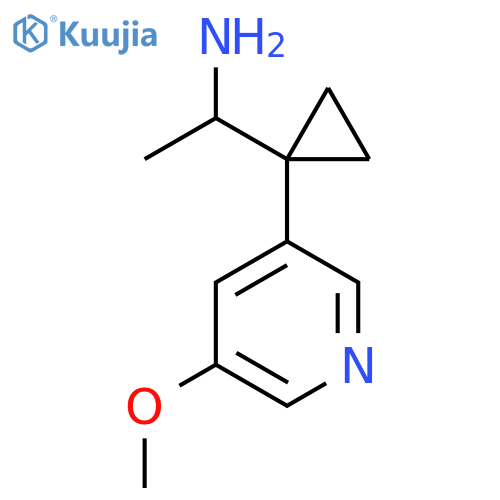

2229455-97-2 structure

商品名:1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine

1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine

- 2229455-97-2

- 1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine

- EN300-1754344

-

- インチ: 1S/C11H16N2O/c1-8(12)11(3-4-11)9-5-10(14-2)7-13-6-9/h5-8H,3-4,12H2,1-2H3

- InChIKey: RDOHTAOAGHCVJR-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CN=CC(=C1)C1(C(C)N)CC1

計算された属性

- せいみつぶんしりょう: 192.126263138g/mol

- どういたいしつりょう: 192.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1754344-0.5g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 0.5g |

$1399.0 | 2023-09-20 | ||

| Enamine | EN300-1754344-0.25g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 0.25g |

$1341.0 | 2023-09-20 | ||

| Enamine | EN300-1754344-2.5g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 2.5g |

$2856.0 | 2023-09-20 | ||

| Enamine | EN300-1754344-5g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 5g |

$4226.0 | 2023-09-20 | ||

| Enamine | EN300-1754344-10.0g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 10g |

$6266.0 | 2023-05-23 | ||

| Enamine | EN300-1754344-0.1g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 0.1g |

$1283.0 | 2023-09-20 | ||

| Enamine | EN300-1754344-1.0g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 1g |

$1458.0 | 2023-05-23 | ||

| Enamine | EN300-1754344-0.05g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 0.05g |

$1224.0 | 2023-09-20 | ||

| Enamine | EN300-1754344-10g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 10g |

$6266.0 | 2023-09-20 | ||

| Enamine | EN300-1754344-1g |

1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-amine |

2229455-97-2 | 1g |

$1458.0 | 2023-09-20 |

1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

2229455-97-2 (1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量